(2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine
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Overview
Description
(2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine, also known as 25C-NBOMe, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It is a derivative of the 2C family of compounds, which are known for their hallucinogenic effects. 25C-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelic drugs.
Mechanism of Action
The mechanism of action of (2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the activation of downstream signaling pathways, which ultimately result in the hallucinogenic effects of the drug.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include altered perception, hallucinations, and changes in mood and thought processes. These effects are similar to those produced by other hallucinogenic drugs such as LSD and psilocybin. However, this compound has been found to have a higher risk of cardiovascular toxicity compared to other psychedelic drugs.
Advantages and Limitations for Lab Experiments
One advantage of using (2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine in lab experiments is its potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for studying the mechanisms of action of hallucinogenic drugs. However, its high risk of cardiovascular toxicity limits its use in certain types of experiments, and caution should be taken when handling the compound.
Future Directions
For research on (2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine include further studies on its mechanisms of action, as well as investigations into its potential therapeutic uses. The compound has been found to have potential as a treatment for depression and anxiety, and further research is needed to explore this potential. Additionally, studies on the long-term effects of this compound use are needed to better understand its safety profile.
Synthesis Methods
The synthesis of (2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine involves the reaction of 2,6-dichlorobenzyl chloride with 3,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
(2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine has been used in scientific research to study the mechanisms of action of hallucinogenic drugs. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelic drugs. Studies have also shown that this compound has a high affinity for the 5-HT2B receptor, which is associated with cardiovascular toxicity.
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-19-11-6-10(7-12(8-11)20-2)18-9-13-14(16)4-3-5-15(13)17/h3-8,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBQCQWKKSSJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=C(C=CC=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.